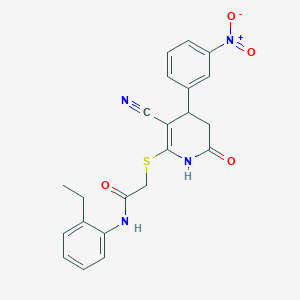

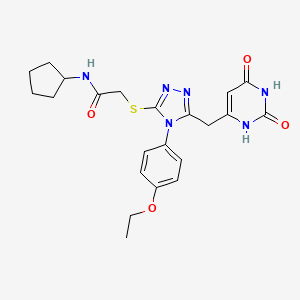

![molecular formula C21H19F3N2O B2868428 N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-(trifluoromethyl)benzenecarboxamide CAS No. 866144-10-7](/img/structure/B2868428.png)

N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-(trifluoromethyl)benzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-(trifluoromethyl)benzenecarboxamide, also known as DPM-1001, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPM-1001 is a small molecule that can be synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects. In We will also discuss the scientific research applications of DPM-1001 and list future directions for its use in research.

Scientific Research Applications

Thermo-Responsive Material for Temperature Monitoring

One application of related pyrrole derivatives is in the development of thermo-responsive materials. For example, an aryl-substituted pyrrole derivative demonstrated controllable fluorescence in the solid state due to its unique molecular design. This property was exploited to create a thermal responsive solid material that can detect temperature within a specific range, showcasing potential for use in temperature monitoring devices. The fluorescence of the material remains almost unchanged at relatively low temperatures but shows significant changes above 85°C, offering good reversibility and a solvent-free procedure for temperature sensing (Tianyu Han et al., 2013).

Anticancer Activity

Another research direction involves the synthesis of pyrrole-3-carboxamide derivatives bearing the benzimidazole moiety for anticancer activity. These compounds have been evaluated in vitro against various cancer cell lines, including leukemia, melanoma, and breast cancer. Among these derivatives, certain compounds have displayed significant antiproliferative activity, particularly against human cancer cell lines, suggesting their potential for further anticancer drug development (N. Rasal et al., 2020).

Supramolecular Assembly

Pyrrole derivatives have also been utilized in the creation of new supramolecular packing motifs. For instance, N,N',N"-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide demonstrates a novel mode of organization involving π-stacked rods encased in triply helical hydrogen-bonded amide strands. This structure is indicative of a new organizational motif for columnar liquid crystals, suggesting applications in materials science and nanotechnology (M. Lightfoot et al., 1999).

Nanostructured Polymeric Materials

In the realm of polymer science, pyrrole derivatives have contributed to the synthesis and structural characterization of chiral nanostructured poly(esterimide)s. These polymers exhibit good solubility in polar organic solvents and possess thermal stability, as evidenced by high decomposition temperatures. Their nanostructure morphology, solubility, and thermal stability make them suitable for applications in various domains, including electronics and materials engineering (S. Mallakpour & S. Soltanian, 2011).

Heterogeneous Catalysis

Furthermore, benzene-1,3,5-tricarboxamides, closely related to the compound , have been utilized to construct amide-functionalized covalent organic frameworks (COFs). These COFs, with their built-in amide active sites, have shown efficiency as catalysts for Knoevenagel condensation, highlighting their potential in the field of heterogeneous catalysis. The apparent crystallinity and functionality of these COFs demonstrate their usefulness in catalysis and material science (Yang Li et al., 2019).

properties

IUPAC Name |

N-[[2-(2,5-dimethylpyrrol-1-yl)phenyl]methyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N2O/c1-14-7-8-15(2)26(14)19-6-4-3-5-17(19)13-25-20(27)16-9-11-18(12-10-16)21(22,23)24/h3-12H,13H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNAUBTXKXQWGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=CC=C2CNC(=O)C3=CC=C(C=C3)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4h-1,2,4-triazole](/img/structure/B2868349.png)

![2-(4-Methylphenyl)thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2868352.png)

![2-Chloro-N-[2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl]propanamide](/img/structure/B2868353.png)

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2868356.png)

![N-[3-(Benzenesulfonyl)-1-[2-(dimethylamino)-1-phenylethyl]pyrrolo[3,2-b]quinoxalin-2-yl]benzamide](/img/structure/B2868362.png)

![2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2868364.png)